Azasetron hydrochloride is a pharmaceutical compound primarily recognized for its role as a selective antagonist of the serotonin 5-HT3 receptor. It is utilized in clinical settings to prevent nausea and vomiting associated with chemotherapy and surgery. The compound is classified under the category of antiemetics, which are drugs used to alleviate nausea and vomiting.
The compound was initially developed in the context of cancer treatment, where it demonstrated efficacy in managing chemotherapy-induced nausea and vomiting. Its synthesis and characterization have been subjects of various studies, leading to advancements in its production methods and understanding of its pharmacological properties.
Azasetron hydrochloride belongs to the class of compounds known as benzoxazines and is specifically categorized as a serotonin 5-HT3 receptor antagonist. This classification is crucial for its application in therapeutic settings.
The synthesis of azasetron hydrochloride has evolved over time, with various methods reported in the literature. Two notable synthetic routes are highlighted:
Azasetron hydrochloride has a complex molecular structure characterized by the following details:
Azasetron hydrochloride undergoes several chemical reactions during its synthesis:
These reactions are optimized to improve yield and purity, making them suitable for industrial applications.
The primary mechanism of action for azasetron hydrochloride involves its antagonistic effect on the serotonin 5-HT3 receptors located in the central nervous system and gastrointestinal tract. By blocking these receptors, azasetron inhibits the action of serotonin, which is responsible for triggering nausea and vomiting responses. This mechanism makes it effective in preventing chemotherapy-induced nausea and vomiting .
Azasetron hydrochloride possesses distinct physical and chemical properties:
Property | Value |
---|---|
Appearance | White to beige powder |
Melting Point | 301°C to 303°C |
Solubility | Soluble in water |
HPLC Purity | ≥ 97.5% |
These properties are critical for understanding its handling, storage, and application in pharmaceutical formulations .
Azasetron hydrochloride is primarily used in clinical settings for:
Azasetron hydrochloride (C₁₇H₂₁Cl₂N₃O₃; MW 386.27 g/mol) is a benzamide-class 5-HT₃ receptor antagonist distinguished by its tetracyclic architecture [5] [7]. The core structure integrates:
Table 1: Molecular Descriptors of Azasetron Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₁Cl₂N₃O₃ | [1] [5] |
CAS Registry Number | 123040-16-4 | [2] [5] |
IUPAC Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | [5] |
XLogP | 1.83 | [5] |
Hydrogen Bond Acceptors | 4 | [5] |
The planar benzoxazine and rigid quinuclidine confer stereochemical constraints essential for binding selectivity. This structure differs from other 5-HT₃ antagonists (e.g., ondansetron) by lacking an indole ring, contributing to its prolonged receptor occupancy [6] [9].
Azasetron hydrochloride contains a chiral quinuclidine C3 carbon, yielding enantiomers with distinct receptor interactions:
Table 2: Comparative Properties of Azasetron Enantiomers
Property | (+)-Azasetron | (-)-Azasetron | |
---|---|---|---|
Optical Rotation | +42° (c=1, methanol) | -42° (c=1, methanol) | |
Biological Activity | High-affinity 5-HT₃ blockade | Weak receptor interaction | |
Therapeutic Use | Inner ear disorder patents | Research applications only | |
Supplier Codes | Axon 2534 | Axon 2535 | [3] [7] |
Solubility & Partitioning:
Stability:
Table 3: Stability Under Controlled Conditions
Condition | Stability Duration | Degradation Products | |
---|---|---|---|
4°C (protected from light) | 14 days | None detected | |
25°C (protected from light) | 48 hours | <3% decomposition | |
25°C (light-exposed) | <24 hours | Chromophoric quinone derivatives | [8] [10] |
Ionization: pKa of quinuclidine nitrogen = 7.7, favoring protonation at physiological pH [5].
Industrial synthesis (e.g., CN103804373A) employs a four-step sequence from 2-amino-5-chlorophenol [4]:
Step 1: Benzoxazine Formation2-Amino-5-chlorophenol undergoes cyclocondensation with ethyl 2-chloroacetoacetate in ethanol, yielding 6-chloro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid ethyl ester (Yield: 85%).
Step 2: N-MethylationThe benzoxazine intermediate reacts with methyl sulfate in acetone/potassium carbonate, introducing the N4-methyl group (Yield: 78%) [4].
Step 3: Ester HydrolysisSaponification with NaOH generates 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, purified via recrystallization (Yield: 92%) [4].
Step 4: Aminolysis with QuinuclidineCarboxylic acid activation using thionyl chloride, followed by aminolysis with 3-aminoquinuclidine dihydrochloride in chloroform/triethylamine, yields azasetron free base. HCl salt formation completes the synthesis (Overall yield: 65%) [4].
Table 4: Critical Synthesis Intermediates
Intermediate | Key Reaction | Yield | |
---|---|---|---|
Ethyl 6-chloro-3-oxo-2H-1,4-benzoxazine-8-carboxylate | Cyclocondensation | 85% | |
6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | Methylation/Hydrolysis | 71% (over 2 steps) | |
3-Aminoquinuclidine dihydrochloride | Reduction of cyanoquinuclidine | 68% | [4] |
Process optimizations focus on replacing toxic reagents (e.g., substituting thionyl chloride with carbodiimide coupling) and enantioselective catalysis to access (+)- and (-)-isomers [4] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2